![molecular formula C11H7ClFNO B6367354 5-(3-Chloro-4-fluorophenyl)-2-hydroxypyridine, 95% CAS No. 1111109-29-5](/img/structure/B6367354.png)
5-(3-Chloro-4-fluorophenyl)-2-hydroxypyridine, 95%
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Overview
Description
5-(3-Chloro-4-fluorophenyl)-2-hydroxypyridine, 95% (5-C4F-2HOP-95) is a compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in polar solvents such as methanol and dimethyl sulfoxide (DMSO). 5-C4F-2HOP-95 has been used in the synthesis of a variety of organic compounds, as well as in the synthesis of biologically active compounds. In addition, it has been used as a catalyst in a variety of reactions.
Scientific Research Applications
5-C4F-2HOP-95 has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of a variety of organic compounds and biologically active molecules. It has been used as a catalyst in a variety of reactions, including the synthesis of pharmaceuticals and agrochemicals. In addition, it has been used as a reagent in the synthesis of polymers, in the synthesis of fluorescent compounds, and in the synthesis of polymeric nanostructures.
Mechanism of Action
The mechanism of action of 5-C4F-2HOP-95 is not fully understood. However, it is believed that the compound acts as a Lewis acid, allowing it to act as a catalyst in the formation of various organic compounds. It is also believed that the compound can act as an electron-withdrawing group, which can affect the reactivity of the molecules it is attached to.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-C4F-2HOP-95 are not fully understood. However, it is believed that the compound can act as a pro-drug or as a co-factor in certain biochemical reactions. It is also believed that the compound can act as a chelating agent, which can affect the reactivity of certain molecules.
Advantages and Limitations for Lab Experiments
The advantages of using 5-C4F-2HOP-95 in the laboratory include its low cost, its wide availability, and its ability to act as a catalyst in a variety of reactions. Its low toxicity also makes it a safe compound to use in laboratory experiments. However, the compound is not very stable and can be easily hydrolyzed. Additionally, the compound can be difficult to purify and can be difficult to remove from reaction mixtures.
Future Directions
There are a number of potential future directions for 5-C4F-2HOP-95. One potential direction is to use the compound as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Additionally, the compound could be used in the synthesis of polymers and in the synthesis of nanostructures. Furthermore, the compound could be used as a reagent in the synthesis of fluorescent compounds. Finally, the compound could be used to study the mechanism of action of various biochemical and physiological processes.
Synthesis Methods
The synthesis of 5-C4F-2HOP-95 involves the reaction of 3-chloro-4-fluorophenol with 2-hydroxypyridine in the presence of a strong base, such as potassium hydroxide. The reaction is carried out at room temperature in a polar solvent, such as methanol or 5-(3-Chloro-4-fluorophenyl)-2-hydroxypyridine, 95%. The reaction is typically complete within several hours. The reaction yields 5-C4F-2HOP-95 as a 95% pure product.
properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO/c12-9-5-7(1-3-10(9)13)8-2-4-11(15)14-6-8/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJCUKUVKBQBCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682893 |
Source
|
Record name | 5-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one | |
CAS RN |
1111109-29-5 |
Source
|
Record name | 5-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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